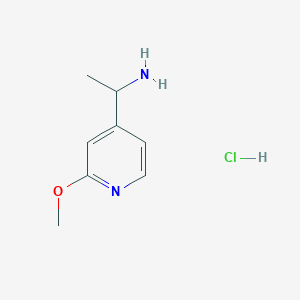![molecular formula C13H12N2O4 B13046954 (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structural features, including a nitro group at the 6th position and a carboxylic acid group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Doebner hydrogen-transfer reaction, which is used to synthesize substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of various quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve yields and reaction efficiency . The reaction conditions, including temperature and reagent concentrations, are carefully controlled to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents such as potassium permanganate (KMnO4). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an inhibitor of various enzymes. For example, quinoline derivatives have been investigated for their ability to inhibit alkaline phosphatases, which are important in various physiological processes .
Medicine
In medicine, quinoline derivatives, including this compound, are explored for their potential therapeutic properties. These compounds have shown promise as antibacterial, antifungal, antiviral, and antitumor agents .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mecanismo De Acción
The mechanism of action of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as alkaline phosphatases by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar structural features but lacking the nitro group at the 6th position.
8-nitroquinoline: Another quinoline derivative with a nitro group at the 8th position instead of the 6th position.
Uniqueness
The uniqueness of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 |
Clave InChI |
MUJMYRTUDRUYBU-GMEUVTARSA-N |
SMILES isomérico |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


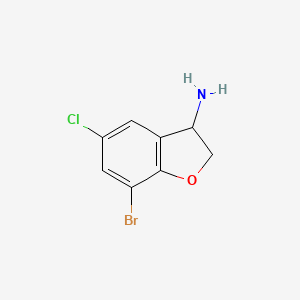

![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
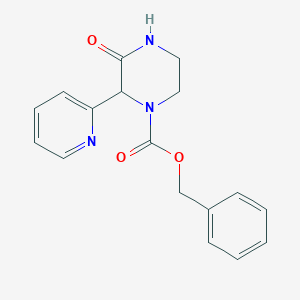

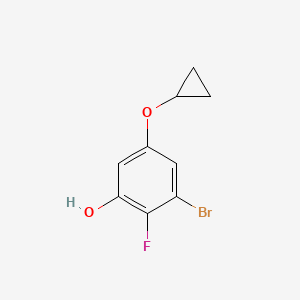
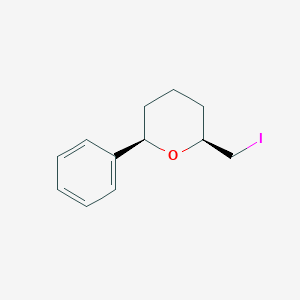
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)

